molecular formula C13H18BrNO2 B12725957 Propanamide, 3-bromo-N-(2-methoxyethyl)-N-(3-methylphenyl)- CAS No. 102411-01-8

Propanamide, 3-bromo-N-(2-methoxyethyl)-N-(3-methylphenyl)-

Cat. No.: B12725957
CAS No.: 102411-01-8
M. Wt: 300.19 g/mol
InChI Key: MEPCRSXIPWDUQR-UHFFFAOYSA-N
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Description

o-Propionotoluidide, 3-bromo-N-(2-methoxyethyl)- is a chemical compound with a complex structure that includes a bromine atom, a methoxyethyl group, and a propionotoluidide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Propionotoluidide, 3-bromo-N-(2-methoxyethyl)- typically involves multiple steps, including the introduction of the bromine atom and the methoxyethyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, is essential to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

o-Propionotoluidide, 3-bromo-N-(2-methoxyethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

o-Propionotoluidide, 3-bromo-N-(2-methoxyethyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of o-Propionotoluidide, 3-bromo-N-(2-methoxyethyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide: Another brominated compound with similar structural features.

    3-Bromo-N-(2-methoxyethyl)aniline: Shares the methoxyethyl group and bromine atom.

Uniqueness

o-Propionotoluidide, 3-bromo-N-(2-methoxyethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

102411-01-8

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

3-bromo-N-(2-methoxyethyl)-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C13H18BrNO2/c1-11-5-3-4-6-12(11)15(9-10-17-2)13(16)7-8-14/h3-6H,7-10H2,1-2H3

InChI Key

MEPCRSXIPWDUQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CCOC)C(=O)CCBr

Origin of Product

United States

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